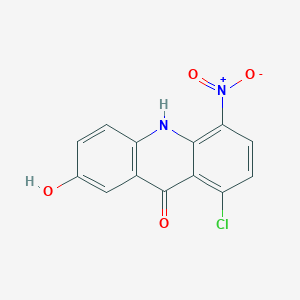

8-Chloro-5-nitroacridine-2,9-diol

Description

Contextualization of Acridine (B1665455) Derivatives in Chemical and Biological Sciences

Acridines are a class of nitrogen-containing heterocyclic aromatic compounds that have garnered significant attention from chemists and biologists for over a century. Their planar tricyclic structure is a key feature that allows them to intercalate into DNA, a mechanism that underpins much of their biological activity. nih.gov This interaction with the genetic material can disrupt cellular processes such as DNA replication and transcription, leading to cytotoxic effects.

This fundamental property has led to the development of numerous acridine-based compounds with a wide array of applications, including:

Anticancer Agents: The ability to interfere with DNA has made acridines a cornerstone in the development of chemotherapeutic drugs. mdpi.com

Antimicrobial Agents: Several acridine derivatives have demonstrated efficacy against a range of bacteria and parasites.

Fluorescent Probes: The inherent fluorescence of the acridine ring system has been exploited to create probes for biological imaging and diagnostics.

The versatility of the acridine scaffold lies in the fact that its properties can be finely tuned through the introduction of various substituents at different positions on the rings.

Rationale for Investigating Substituted Acridine Scaffolds

The investigation of substituted acridine scaffolds is driven by the desire to enhance their biological activity, improve their selectivity for specific targets, and reduce their toxicity. The nature, position, and number of substituents on the acridine core can profoundly influence its physicochemical and biological properties.

Key substitutions and their general effects include:

Electron-withdrawing and donating groups: These can alter the electronic distribution of the acridine ring, affecting its DNA binding affinity and redox properties.

Bulky side chains: These can influence the mode and strength of DNA intercalation and interaction with other biological macromolecules.

Basic side chains: These can improve water solubility and influence cellular uptake and localization.

The systematic exploration of these substitutions allows researchers to build a comprehensive understanding of the structure-activity relationships (SAR) of acridine derivatives, guiding the design of more potent and targeted therapeutic agents.

Overview of Research Trajectories for 8-Chloro-5-nitroacridine-2,9-diol

While specific research trajectories for this compound are not extensively documented in peer-reviewed literature, the compound's structure suggests several potential avenues of investigation. The presence of a nitro group, a common feature in potent anticancer acridines like nitracrine, points towards a likely focus on its cytotoxic and DNA-damaging properties. The chloro and hydroxyl substituents further modulate the electronic and steric properties of the molecule, potentially influencing its target specificity and pharmacological profile.

Hypothetical research on this compound would likely involve:

Chemical Synthesis and Characterization: Developing efficient synthetic routes to obtain the pure compound and fully characterizing its chemical and physical properties.

Biological Evaluation: Screening the compound for its activity against various cancer cell lines and exploring its mechanism of action, including its ability to intercalate DNA and inhibit enzymes like topoisomerases.

Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound with variations in the substituent pattern to understand the contribution of each functional group to its biological activity.

The following table provides a summary of the key functional groups in this compound and their potential influence on its properties, based on established knowledge of acridine chemistry.

| Functional Group | Position | Potential Influence on Properties |

| Chloro | 8 | Can enhance lipophilicity, potentially improving cell membrane permeability. May also influence electronic properties and metabolic stability. |

| Nitro | 5 | Strong electron-withdrawing group, known to be important for the anticancer activity of some acridines. Can be reduced in hypoxic tumor environments to form reactive species. |

| Hydroxyl | 2, 9 | Can participate in hydrogen bonding, potentially enhancing binding to biological targets. May also influence solubility and metabolic pathways. |

The exploration of polysubstituted acridines like this compound represents a logical progression in the field, aiming to create molecules with optimized therapeutic potential. Further dedicated research is needed to fully elucidate the specific properties and potential applications of this particular compound.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-7-hydroxy-4-nitro-10H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClN2O4/c14-8-2-4-10(16(19)20)12-11(8)13(18)7-5-6(17)1-3-9(7)15-12/h1-5,17H,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWRNWLDEYCYFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)C3=C(C=CC(=C3N2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Chloro 5 Nitroacridine 2,9 Diol and Analogues

Established Laboratory Synthesis Protocols for 8-Chloro-5-nitroacridine-2,9-diol

The synthesis of this compound is not explicitly detailed in readily available scientific literature. However, by examining the synthesis of analogous structures, a plausible and established synthetic pathway can be constructed. This typically involves the initial formation of a substituted acridone (B373769), which is a common precursor to 9-substituted acridines.

Precursor Synthesis and Functionalization Strategies

The key precursor for the likely synthesis of this compound is a suitably substituted N-phenylanthranilic acid. The Ullmann condensation is a classical and widely used method for the synthesis of such precursors. juniperpublishers.comresearchgate.netorganic-chemistry.org This reaction involves the copper-catalyzed coupling of an aniline (B41778) derivative with an o-halobenzoic acid. juniperpublishers.comresearchgate.net For the target molecule, this would involve the reaction of a chloro- and nitro-substituted o-halobenzoic acid with a hydroxy-substituted aniline, or vice versa. The presence of electron-withdrawing groups, such as a nitro group, on the aryl halide can facilitate the Ullmann condensation. nih.gov

A plausible route to a key intermediate, a substituted N-phenylanthranilic acid, is depicted below:

Table 1: Plausible Precursor Synthesis via Ullmann Condensation

| Reactant A | Reactant B | Catalyst/Conditions | Product |

| 2-chloro-4-nitrobenzoic acid | 4-aminophenol | Cu, K₂CO₃, heat | 2-((4-hydroxyphenyl)amino)-4-nitrobenzoic acid |

| 2-bromo-5-nitrobenzoic acid | 4-aminophenol | Cu, K₂CO₃, heat | 2-((4-hydroxyphenyl)amino)-5-nitrobenzoic acid |

Ultrasound irradiation has been shown to accelerate the Ullmann-Goldberg reaction for the synthesis of N-phenylanthranilic acids in water, offering a greener alternative to traditional high-temperature methods. researchgate.netresearchgate.net

Reaction Conditions and Solvent Systems in Acridine (B1665455) Core Formation

The cyclization of the N-phenylanthranilic acid precursor to form the corresponding acridone is a critical step. This is typically achieved by heating the N-phenylanthranilic acid in the presence of a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid (PPA). juniperpublishers.com For instance, 2-(4-acetylphenylamino)benzoic acid can be cyclized to 2-acetylacridin-9(10H)-one in the presence of PPA. juniperpublishers.com

Following the formation of the acridone, the introduction of the chlorine atom at the 9-position is commonly accomplished by treatment with a chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). This reaction converts the 9-acridone to a 9-chloroacridine (B74977) derivative.

A related synthesis of 9-chloro-2-ethoxy-6-nitroacridine (B3250383) from 2-((4-ethoxyphenyl)amino)-4-nitrobenzoic acid utilizes phosphoryl chloride for the cyclization and chlorination in a single step. This suggests that a similar strategy could be employed for the synthesis of the 8-chloro-5-nitroacridine backbone from a corresponding N-phenylanthranilic acid precursor.

Regioselective Functionalization Approaches for Acridine Derivatives

Achieving the specific substitution pattern of this compound requires careful control of regioselectivity throughout the synthesis. The substitution pattern on the final acridine is determined by the substituents on the initial aniline and benzoic acid fragments.

The functionalization of the acridine ring itself can be challenging. However, the presence of a nitro group can direct the regioselectivity of nucleophilic substitution reactions. Nitro groups are strongly electron-withdrawing and can activate the acridine scaffold for nucleophilic attack, particularly at positions ortho and para to the nitro group. nih.gov This property can be exploited to introduce further functional groups in a regioselective manner. For instance, the cine-substitution of a trinitroquinolone with various nucleophiles proceeds regioselectively at the 4-position. nih.gov

Advanced Synthetic Approaches to the Acridine Nucleus

Modern synthetic chemistry offers a range of advanced methods for the construction of the acridine core, often with improved efficiency and functional group tolerance compared to classical methods.

Cyclization Reactions in Acridine Synthesis

The Bernthsen acridine synthesis is a classical method that involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of zinc chloride at high temperatures. cam.ac.uk Modifications of this method using polyphosphoric acid or microwave irradiation with p-toluenesulfonic acid as a catalyst have been developed to provide better yields and milder reaction conditions. nih.gov This method is particularly useful for producing 9-substituted acridines.

More contemporary cyclization strategies offer alternative routes to the acridine nucleus. For example, a concise and efficient method for the synthesis of a wide range of acridine derivatives involves the ZnCl₂-promoted intramolecular cyclization of readily available o-arylaminophenyl Schiff bases.

Palladium-Catalyzed Cross-Coupling Methods for Acridine Frameworks

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex heterocyclic systems, including acridines. nih.gov These methods offer high efficiency and broad substrate scope.

One such approach involves a palladium-catalyzed four-component cascade reaction of carbon dioxide, amines, allenyl ethers, and aryl iodides to construct highly functionalized acyclic O,O-acetals, which can be precursors to heterocyclic systems. nih.gov Another strategy describes the synthesis of substituted acridines through the palladium-catalyzed addition of terminal acetylenes to bis(2-bromophenyl)amine. nih.gov This reaction proceeds via a tandem coupling/cyclization protocol. nih.gov

The synthesis of functionalized indolizines via a palladium-catalyzed cross-coupling/cycloisomerization cascade of 3-(2-pyridyl) propargyl carbonates with organoboronic acids also highlights the potential of such cascade reactions in building complex heterocyclic scaffolds. rsc.org These advanced methods provide versatile and efficient pathways to a wide array of functionalized acridines, which could potentially be adapted for the synthesis of this compound and its analogues.

Click Chemistry Applications in Acridine Conjugate Synthesis

Click chemistry, a concept introduced by K. Barry Sharpless in 2001, refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. wikipedia.org These reactions are often bio-orthogonal, meaning they can proceed in complex biological environments without interfering with native biochemical processes. researchgate.net The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. wikipedia.org

In the realm of acridine chemistry, these principles have been harnessed to create complex molecular conjugates with diverse applications, particularly in medicinal chemistry and materials science. The modular nature of click chemistry allows for the efficient assembly of acridine scaffolds with other molecular entities, such as peptides, nucleic acids, or imaging agents. researchgate.netnih.gov

The synthesis of acridine-based conjugates via click chemistry typically involves the introduction of an azide (B81097) or alkyne functional group onto the acridine core or a partner molecule. For instance, an acridine derivative bearing a terminal alkyne can be "clicked" onto a biomolecule functionalized with an azide group. This strategy has been successfully employed in various research areas:

Drug Discovery: Click chemistry facilitates the generation of libraries of acridine conjugates for screening as potential therapeutic agents. researchgate.netnih.gov For example, linking acridines to peptides or other targeting moieties can enhance their specificity for cancer cells. nih.gov

Bioconjugation: The bio-orthogonal nature of click reactions is ideal for labeling biomolecules. Acridine derivatives have been attached to peptides and nucleic acids for applications in proteomics and diagnostics. researchgate.netnih.gov

Radiochemistry: The rapid and efficient nature of click reactions is advantageous for the synthesis of radiolabeled compounds, such as those used in positron emission tomography (PET). researchgate.netnih.gov

The reaction conditions for click chemistry are generally mild, often proceeding at room temperature and in aqueous solutions, which is crucial when working with sensitive biomolecules. nih.gov Variations of the classic CuAAC reaction, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), have also been developed to circumvent the need for a copper catalyst, which can be toxic to living cells. wikipedia.org

Methodological Considerations in Synthetic Pathway Optimization

The optimization of synthetic routes for acridine derivatives, including complex structures like this compound, is crucial for achieving high yields, purity, and scalability for research purposes.

Strategies for Enhancing Reaction Yields and Purity

Maximizing the yield and purity of acridine derivatives is a primary goal in their synthesis. azom.com Several strategies can be employed to achieve this:

Reaction Condition Optimization: Systematic variation of parameters such as temperature, reaction time, and solvent can significantly impact the outcome of a reaction. For example, in the synthesis of 9-substituted acridines, adjusting the temperature was found to minimize the formation of byproducts like carbazoles. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields and purity compared to conventional heating methods. rsc.orgnih.gov This technique has been successfully applied to the synthesis of various acridine derivatives. rsc.org

Purification Techniques: Effective purification is critical for obtaining high-purity compounds. For acridine derivatives, common methods include column chromatography on silica (B1680970) gel and recrystallization. The choice of solvent system for chromatography is crucial for separating the desired product from starting materials and byproducts.

The following table summarizes key strategies and their impact on the synthesis of acridine derivatives.

| Strategy | Description | Impact on Yield and Purity | Reference |

| Temperature Control | Optimizing the reaction temperature to favor the desired product pathway. | Minimizes byproduct formation, simplifying purification and improving yield. | mdpi.com |

| Microwave Irradiation | Using microwaves to accelerate chemical reactions. | Decreases reaction time and can lead to higher yields and purity. | rsc.orgnih.gov |

| Column Chromatography | Separating compounds based on their differential adsorption to a stationary phase. | Essential for isolating the target compound from a reaction mixture, ensuring high purity. | |

| Recrystallization | A purification technique for solid compounds. | Removes impurities, leading to a highly pure crystalline product. | nih.gov |

Role of Catalysis and Reagent Selection in Acridine Synthesis

The choice of catalysts and reagents is fundamental to the successful synthesis of acridines. Traditional methods often rely on strong acids or metal chlorides, while modern approaches utilize more sophisticated catalytic systems.

Catalysts:

Lewis Acids: Zinc chloride (ZnCl₂) is a classic catalyst used in the Bernthsen acridine synthesis for condensing diphenylamine (B1679370) with carboxylic acids. pharmaguideline.comnih.gov

Transition Metals: Palladium catalysts are employed in cross-coupling reactions to form the acridine core from precursors like bis(2-bromophenyl)amine. mdpi.com Copper-mediated reactions have also been developed for the modular synthesis of acridines. chemistryviews.org

Nanocatalysts: Recent research has focused on the development of heterogeneous nanocatalysts, such as magnetic nanoparticles coated with zeolitic imidazolate frameworks (ZIFs). nih.govresearchgate.net These catalysts offer high efficiency, stability, and the advantage of being easily separable and recyclable. nih.govresearchgate.net

Green Catalysts: In an effort to develop more environmentally friendly synthetic routes, catalysts like sulfuric acid in water have been used for the one-step synthesis of acridine sulfonamide derivatives. rsc.org

Reagents:

Starting Materials: The structure of the final acridine derivative is determined by the choice of starting materials. For instance, substituted diphenylamines and carboxylic acids will yield correspondingly substituted acridines. nih.gov The synthesis of nitroacridine (B3051088) derivatives often involves the use of nitrated precursors.

Bases: The choice of base can influence the reaction pathway. In some palladium-catalyzed syntheses, using a diamine base was found to favor the formation of the acridine ring over other potential products. mdpi.com

Solvents: The solvent can affect reaction rates and selectivity. While many traditional syntheses use organic solvents, there is a growing trend towards using greener solvents like water. rsc.orgrsc.org

The table below provides examples of catalyst and reagent systems used in acridine synthesis.

| Catalyst | Reagents | Reaction Type | Reference |

| Zinc Chloride | Diphenylamine, Carboxylic Acid | Bernthsen Synthesis | pharmaguideline.comnih.gov |

| Palladium / Diamine Base | bis(2-bromophenyl)amine, Terminal Alkynes | Cyclization | mdpi.com |

| Copper | o-Alkyl Nitroarenes | Cascade Annulation | chemistryviews.org |

| Fe₃O₄@Co/Zn-ZIFs@1-aza-18-crown-6-ether-Ni | Aryl Glyoxal, Ammonium Acetate, Cyclic 1,3-dione | Multi-component Reaction | nih.gov |

| Sulfuric Acid | Dimedone, Aminobenzenesulfonamide, Benzaldehyde | One-pot Synthesis | rsc.org |

Scalability Considerations for Research Applications

While many synthetic methods for acridines are effective at the laboratory scale, their scalability for larger-scale research applications or potential future development presents several challenges.

Harsh Reaction Conditions: The use of harsh conditions, such as high temperatures and strong acids, can be problematic on a larger scale, requiring specialized equipment and posing safety concerns. nih.gov

Purification Challenges: The purification of large quantities of product via column chromatography can be time-consuming and expensive. Developing synthetic routes that produce cleaner crude products can simplify the purification process on a larger scale.

Modern Solutions for Scalability:

One-Pot Reactions: Designing synthetic pathways where multiple transformations occur in a single reaction vessel (one-pot synthesis) can improve efficiency and reduce waste, making the process more scalable. rsc.orgnih.gov

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes.

Recyclable Catalysts: The development of heterogeneous and recyclable catalysts, such as the magnetic nanocatalysts, is a significant step towards more scalable and sustainable synthetic processes for acridines. nih.govresearchgate.net

The transition from a bench-scale synthesis to a larger scale requires careful consideration of these factors to ensure that the process remains efficient, cost-effective, and safe.

Chemical Reactivity and Derivatization of 8 Chloro 5 Nitroacridine 2,9 Diol

Fundamental Chemical Reactions of 8-Chloro-5-nitroacridine-2,9-diol

The principal reactions of this compound are anticipated to involve its key functional groups: the diol, the nitro group, and the chloro substituent.

The presence of two hydroxyl groups on the acridine (B1665455) scaffold makes this compound a prime candidate for oxidation to form the corresponding acridine-dione or quinone derivative. While specific studies on this molecule are lacking, the oxidation of similar phenolic compounds is a well-established transformation.

Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are expected to facilitate this conversion. The reaction would likely proceed under controlled conditions to prevent over-oxidation and degradation of the acridine ring. The resulting 8-chloro-5-nitroacridine-2,9-dione would be a highly reactive species, potentially serving as a valuable intermediate for further synthetic modifications.

Table 1: Expected Oxidation Reaction of this compound

| Reactant | Reagents | Expected Product |

| This compound | KMnO₄ or CrO₃ | 8-Chloro-5-nitroacridine-2,9-dione |

The reduction of the nitro group at the 5-position to a primary amine is a fundamental and highly predictable reaction. This transformation is crucial as it opens up a vast array of subsequent derivatization possibilities. Standard reduction methods are expected to be effective.

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere would likely yield the corresponding 5-amino-8-chloroacridine-2,9-diol. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or sodium dithionite (B78146) (Na₂S₂O₄) would also be expected to efficiently reduce the nitro group. The resulting aminoacridine would be a key precursor for the synthesis of amides, sulfonamides, and other nitrogen-containing derivatives.

Table 2: Anticipated Reduction of the Nitro Group

| Reactant | Reagents | Expected Product |

| This compound | H₂, Pd/C or SnCl₂/HCl or Na₂S₂O₄ | 5-Amino-8-chloroacridine-2,9-diol |

The acridine ring system in this compound is subject to both nucleophilic and electrophilic substitution reactions, with the regioselectivity being influenced by the existing substituents.

Nucleophilic Aromatic Substitution: The chlorine atom at the 8-position, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SNA_r). This allows for the introduction of a variety of nucleophiles. For instance, reaction with amines, alkoxides, or thiolates could lead to the corresponding 8-substituted amino, alkoxy, or thioether derivatives. The reaction conditions would typically involve heating the acridine with the nucleophile in a suitable solvent, sometimes in the presence of a base.

Strategic Derivatization for Functional Exploration

The true synthetic potential of this compound lies in its use as a scaffold for the creation of new, functionally diverse molecules. The fundamental reactions described above pave the way for extensive derivatization.

By sequentially applying the reactions of reduction and nucleophilic substitution, a wide range of substituted acridine derivatives can be envisioned. For example, reduction of the nitro group followed by acylation of the resulting amine would yield a variety of amides. Subsequent nucleophilic displacement of the chloro group could then introduce another point of diversity.

The foundational structure of this compound allows for the strategic introduction of a plethora of functional groups. The hydroxyl groups can be alkylated or acylated to form ethers and esters. The amino group, obtained from the reduction of the nitro group, can be diazotized and converted into a wide range of other functionalities via Sandmeyer or related reactions. This versatility makes this compound a promising, albeit currently underutilized, building block in medicinal and materials chemistry.

Exploration of Polycyclic Acridine Analogues

The planar tricyclic system of acridine and its derivatives has long been a subject of interest for its ability to intercalate with DNA. The synthesis of more complex, polycyclic analogues by building upon the this compound framework is a promising strategy for developing novel compounds with potentially enhanced biological activities. The chloro, nitro, and diol functionalities serve as synthetic handles for annulation reactions, leading to the formation of extended aromatic systems.

One of the key strategies for constructing polycyclic acridines is through intramolecular cyclization reactions. By introducing appropriate side chains onto the acridine nucleus, subsequent ring closure can be induced to form additional fused rings. For instance, the hydroxyl groups at positions 2 and 9 could be functionalized with moieties capable of undergoing cyclization.

Another approach involves the derivatization of the chloro group at position 8. This position is susceptible to nucleophilic aromatic substitution (SNA), allowing for the introduction of various side chains that can subsequently participate in cyclization reactions to form polycyclic systems. The presence of the electron-withdrawing nitro group at position 5 enhances the electrophilicity of the acridine core, facilitating such nucleophilic substitutions.

A notable example of forming a polycyclic acridine system is the synthesis of 7H-pyrido[4,3,2-kl]acridines. While not directly documented for this compound, the general methodology involves the thermolysis of a 9-(1,2,3-triazol-1-yl)acridine derivative. This precursor can be synthesized via a base-catalyzed cyclization reaction of a 9-azidoacridine (B1194597) with an active methylene (B1212753) compound. The subsequent Graebe-Ullmann-type reaction proceeds via nitrogen expulsion to yield the tetracyclic pyridoacridine.

The following table illustrates a hypothetical reaction scheme for the synthesis of a polycyclic analogue from an this compound derivative, based on established synthetic methodologies for acridines.

| Starting Material | Reagents and Conditions | Intermediate | Final Polycyclic Product | Reaction Type |

| This compound | 1. Protection of hydroxyl groups2. NaN3, DMF, heat | 9-Azido-8-chloro-5-nitroacridine-2,9-diol (protected) | 7H-Pyrido[4,3,2-kl]acridine derivative | Nucleophilic Aromatic Substitution followed by Cyclization |

| This compound | 1. Protection of hydroxyl groups2. o-Arylaminophenyl Schiff base, ZnCl2, heat | Acridine-Schiff base adduct (protected) | Polycyclic aza-aromatic compound | ZnCl2-promoted intramolecular cyclization |

Reaction Mechanism Elucidation for Chemical Transformations

The chemical transformations of this compound are governed by well-established reaction mechanisms in organic chemistry. The presence of both electron-withdrawing and electron-donating groups on the acridine ring system leads to a rich and varied reactivity profile.

A key reaction for the derivatization of this compound is Nucleophilic Aromatic Substitution (SNA) at the C-8 position. The chloro substituent serves as a good leaving group, and its departure is facilitated by the strong electron-withdrawing effect of the nitro group at the C-5 position. This reaction proceeds via a stepwise addition-elimination mechanism.

The proposed mechanism for the nucleophilic substitution at C-8 is as follows:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chloro group (C-8), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex . The negative charge is delocalized over the aromatic system and is particularly stabilized by the nitro group at C-5.

Leaving Group Departure: The intermediate complex then collapses with the expulsion of the chloride ion, restoring the aromaticity of the ring and yielding the substituted product.

The formation of polycyclic systems often involves intramolecular cyclization . For instance, the synthesis of 7H-pyrido[4,3,2-kl]acridines via the Graebe-Ullmann reaction involves a thermolytic nitrogen-expulsion from a triazole precursor. The proposed mechanism is believed to proceed through a radical pathway initiated by the homolytic cleavage of the N-N and C-N bonds in the triazole ring upon heating. The resulting biradical species then undergoes intramolecular cyclization to form the new fused ring.

Another important mechanistic consideration is the role of catalysts, such as ZnCl2, in promoting intramolecular cyclizations . In the case of the reaction between an acridine derivative and an o-arylaminophenyl Schiff base, the Lewis acidic ZnCl2 likely coordinates to the nitrogen atoms of the Schiff base, activating it towards intramolecular electrophilic attack on the electron-rich positions of the acridine ring, leading to the formation of the polycyclic product.

The following table summarizes the key mechanistic steps for these transformations.

| Transformation | Key Mechanistic Steps | Intermediate Species | Driving Force |

| Nucleophilic Aromatic Substitution (SNA) | 1. Nucleophilic addition2. Elimination of leaving group | Meisenheimer complex | Formation of a stable aromatic product |

| Graebe-Ullmann Reaction | 1. Thermolysis and nitrogen expulsion2. Intramolecular radical cyclization | Biradical species | Formation of a thermodynamically stable polycyclic aromatic system |

| ZnCl2-Promoted Cyclization | 1. Lewis acid activation of Schiff base2. Intramolecular electrophilic attack | Zinc-coordinated Schiff base | Formation of a new C-C bond and subsequent aromatization |

Spectroscopic and Structural Characterization of 8 Chloro 5 Nitroacridine 2,9 Diol

Advanced Spectroscopic Techniques for Molecular Elucidation

Spectroscopic methods are fundamental to determining the precise structure and electronic properties of a molecule. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy would be essential for the unambiguous characterization of 8-Chloro-5-nitroacridine-2,9-diol.

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR spectroscopy would be required.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the chemical environment, number, and connectivity of the hydrogen atoms in the molecule. The aromatic protons on the acridine (B1665455) core would appear as a series of doublets and triplets in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling constants being highly dependent on the electronic effects of the chloro, nitro, and hydroxyl substituents. The protons of the two hydroxyl groups would likely appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the acridine ring would be influenced by the attached functional groups. For instance, carbons bearing the electron-withdrawing nitro and chloro groups would be expected to be deshielded and appear at a lower field, while those attached to the electron-donating hydroxyl groups would be more shielded.

Expected ¹H and ¹³C NMR Data (Hypothetical):

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 9.0 | 110 - 150 |

| C-Cl | - | 125 - 140 |

| C-NO₂ | - | 140 - 155 |

| C-OH | - | 150 - 165 |

| OH | Variable (broad singlet) | - |

Note: This table presents hypothetical data based on known trends for similar structures. Actual experimental values may vary.

IR spectroscopy is used to identify the functional groups present in a molecule, while mass spectrometry determines the molecular weight and can provide information about the molecular formula and fragmentation pattern.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The presence of the hydroxyl groups would be confirmed by a broad O-H stretching band in the region of 3200-3600 cm⁻¹. The nitro group would show strong asymmetric and symmetric stretching vibrations around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-Cl stretching vibration would likely appear in the fingerprint region, typically below 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be observed.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the compound, allowing for the confirmation of its elemental composition (C₁₃H₇ClN₂O₄). The mass spectrum would show a molecular ion peak [M]⁺ and potentially an [M+H]⁺ peak depending on the ionization technique used. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M and M+2 peak pattern, which would be a key identifier.

Characteristic Spectroscopic Data (Hypothetical):

| Technique | Expected Observation |

| IR (cm⁻¹) | ~3400 (O-H stretch, broad), ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), <800 (C-Cl stretch) |

| MS (m/z) | Molecular ion peak corresponding to C₁₃H₇ClN₂O₄, with a characteristic isotopic pattern for chlorine. |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems like acridine. The extended π-system of the acridine core, coupled with the auxochromic hydroxyl groups and the chromophoric nitro group, would result in a complex UV-Vis spectrum. It is expected that the compound would exhibit strong absorption bands in the UV and possibly the visible region, contributing to its color. The absorption maxima (λ_max) would be sensitive to the solvent polarity.

Crystallographic Studies and Solid-State Structure Analysis

To understand the three-dimensional arrangement of the atoms in the solid state and the nature of intermolecular interactions, crystallographic studies are indispensable.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. If suitable single crystals of this compound can be grown, this technique would provide the exact bond lengths, bond angles, and torsion angles of the molecule. This would allow for the precise determination of the geometry of the acridine core and the orientation of the substituent groups.

The data obtained from X-ray diffraction would allow for a detailed analysis of the molecule's conformation. The planarity of the acridine ring system and any distortions caused by the substituents could be quantified. Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the hydroxyl and nitro groups, and potentially π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions play a crucial role in the stability of the crystal lattice and can influence the physical properties of the compound.

Photophysical Properties and Fluorescence Characteristics

Absorption and Emission Spectra Analysis

The electronic absorption and emission spectra of acridine derivatives are typically characterized by bands in the ultraviolet and visible regions, arising from π-π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the nature and position of substituents on the acridine ring.

In the case of this compound, the presence of electron-withdrawing groups like the chloro (-Cl) and nitro (-NO₂) moieties, along with electron-donating hydroxyl (-OH) groups, is expected to lead to a complex interplay of electronic effects. Generally, the nitro group, being a strong electron-withdrawing group, can cause a red-shift (bathochromic shift) in the absorption and emission spectra of aromatic compounds. Conversely, hydroxyl groups, as electron-donating substituents, can also induce red-shifts, often enhancing fluorescence intensity.

The absorption spectrum of this compound would likely exhibit characteristic peaks corresponding to the transitions of the acridine core, with modifications induced by the substituents. The emission spectrum, upon excitation at an appropriate wavelength, would reveal the fluorescence characteristics of the molecule. The specific wavelengths of maximum absorption (λ_abs) and emission (λ_em) would be crucial parameters for its characterization.

Table 1: Hypothetical Spectroscopic Data for this compound

| Parameter | Value |

| Absorption Maximum (λ_abs) | Not Available |

| Emission Maximum (λ_em) | Not Available |

Stokes Shifts and Quantum Yield Measurements

The Stokes shift, which is the difference between the maximum wavelength of absorption and the maximum wavelength of emission, is an important parameter in fluorescence spectroscopy. A larger Stokes shift is often desirable for fluorescence applications as it minimizes self-absorption and improves the signal-to-noise ratio. The magnitude of the Stokes shift is influenced by the geometry and electronic properties of the molecule in its ground and excited states.

Table 2: Hypothetical Photophysical Parameters for this compound

| Parameter | Value |

| Stokes Shift (nm) | Not Available |

| Quantum Yield (Φ_F) | Not Available |

Further experimental investigation is necessary to determine the precise absorption and emission maxima, Stokes shift, and quantum yield for this compound, which would provide a comprehensive understanding of its photophysical properties.

Molecular Mechanism of Action of 8 Chloro 5 Nitroacridine 2,9 Diol

Interactions with Nucleic Acids

The planar, tricyclic structure of acridine (B1665455) compounds is a well-established pharmacophore that facilitates their insertion between the base pairs of DNA, a process known as intercalation. This interaction can profoundly disrupt the normal functions of DNA, leading to downstream effects on cellular processes.

DNA Intercalation Mechanisms and Binding Affinity Studies

While specific binding affinity constants for 8-Chloro-5-nitroacridine-2,9-diol are not extensively documented in publicly available literature, the general mechanism for acridine derivatives involves the stacking of the flat aromatic ring system between the hydrogen-bonded base pairs of the DNA double helix. This insertion is stabilized by van der Waals forces and can cause local unwinding and lengthening of the DNA structure. The substituents on the acridine core, in this case, a chloro group, a nitro group, and two hydroxyl groups, are expected to play a significant role in modulating the binding affinity and sequence selectivity. For instance, the nitro group, being electron-withdrawing, and the chloro group can influence the electronic properties and steric interactions of the molecule within the DNA intercalation site.

Studies on related nitroacridine (B3051088) derivatives have shown binding constants (K) in the range of 10^5 M⁻¹, indicating a strong affinity for double-stranded DNA. The specific contribution of the 2,9-diol and 8-chloro-5-nitro substitution pattern of the title compound to its binding energetics remains a subject for detailed biophysical investigation.

Modulation of DNA Replication and Transcription Processes

By intercalating into the DNA template, this compound is hypothesized to create a physical barrier that obstructs the passage of DNA and RNA polymerases. This interference can lead to a stall in the replication fork and the transcriptional machinery, thereby inhibiting the synthesis of new DNA and RNA molecules. The distortion of the DNA helix upon intercalation can also affect the recognition of the DNA template by these enzymes and other DNA-binding proteins, further contributing to the disruption of these fundamental cellular processes.

Interactions with DNA Topoisomerases I and II

Acridine derivatives are well-known for their ability to inhibit the activity of DNA topoisomerases, enzymes that are crucial for resolving topological challenges in DNA during replication, transcription, and recombination. These enzymes function by creating transient breaks in the DNA backbone. Intercalating agents can interfere with this process in two primary ways: by preventing the binding of the topoisomerase to DNA, or by trapping the enzyme-DNA covalent complex, which leads to the accumulation of DNA strand breaks.

Specifically, many acridine compounds act as topoisomerase II poisons, stabilizing the "cleavable complex" and ultimately leading to cell death. While direct evidence for this compound is pending, its structural similarity to known topoisomerase inhibitors suggests it may share this mechanism of action.

Cellular and Subcellular Target Identification

Beyond direct DNA interaction, the biological activity of acridine derivatives can be attributed to their effects on other critical cellular components, including enzymes that play a central role in cell proliferation and maintenance.

Effects on Telomerase Activity

Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. In many cancer cells, telomerase is reactivated, allowing for unlimited cell division. Certain acridine derivatives have been shown to inhibit telomerase activity. This inhibition is often linked to the stabilization of G-quadruplex structures, which can form in the guanine-rich telomeric DNA repeats. By binding to and stabilizing these four-stranded DNA structures, the acridine compound can prevent telomerase from accessing and elongating the telomeres. The planar acridine core is well-suited for stacking on the terminal G-quartets of these structures.

Inhibition of Protein Kinase Pathways

Protein kinases are a large family of enzymes that regulate a wide array of cellular processes by adding phosphate (B84403) groups to proteins. The dysregulation of protein kinase activity is a hallmark of many diseases, including cancer. Some acridine derivatives have been found to inhibit various protein kinases. The mechanism of inhibition can be competitive with ATP, the phosphate donor, or non-competitive. The specific protein kinase pathways that may be targeted by this compound have not yet been fully elucidated and represent an area for future research.

Reactive Species Generation and Oxidative Stress Induction

The antimicrobial activity of this compound is not a result of simple binding or inhibition, but rather a more aggressive strategy of overwhelming the microbial cell's defense mechanisms through the production of highly reactive chemical entities. This process disrupts the delicate balance of the cell's internal environment, leading to widespread damage and eventual cell death.

Role of the Nitro Group in Reactive Nitrogen Species (RNS) Formation

The cornerstone of this compound's mechanism of action is its nitro group (NO₂). This functional group, due to its strong electron-withdrawing nature, renders the acridine scaffold susceptible to reductive metabolism by microbial enzymes, particularly nitroreductases. oup.comnih.govresearchgate.net These enzymes, which are prevalent in many bacterial species, catalyze the reduction of the nitro group in a stepwise manner.

The bioreduction of the nitro group on the this compound molecule proceeds through the formation of highly reactive intermediates. This process can occur via two main pathways, depending on the type of nitroreductase enzyme involved:

Type I Nitroreductases (Oxygen-Insensitive): These enzymes typically catalyze a two-electron reduction of the nitro group, leading to the formation of a nitroso derivative, and subsequently, a hydroxylamine (B1172632) derivative. oup.com While these are considered reactive nitrogen species (RNS), the process itself does not directly generate reactive oxygen species.

Type II Nitroreductases (Oxygen-Sensitive): In the presence of oxygen, these enzymes catalyze a single-electron transfer to the nitro group, forming a nitro anion radical. oup.comresearchgate.net This radical is highly unstable and can readily transfer its electron to molecular oxygen (O₂), regenerating the parent nitro compound and producing a superoxide (B77818) anion (O₂⁻). This futile cycle can lead to a significant accumulation of superoxide, a potent reactive oxygen species (ROS). researchgate.net

The formation of these RNS and ROS intermediates is the primary driver of the compound's cytotoxicity. The hydroxylamine derivative, in particular, is a known mutagen and can cause significant damage to cellular macromolecules.

The following table summarizes the key steps in the generation of reactive species from nitroaromatic compounds by bacterial nitroreductases.

| Enzyme Type | Mechanism | Key Intermediates | Consequence in Aerobic Conditions |

| Type I Nitroreductase | Two-electron reduction | Nitroso, Hydroxylamine | Formation of RNS |

| Type II Nitroreductase | Single-electron reduction | Nitro anion radical | Generation of Superoxide (ROS) |

Impact on Cellular Redox Homeostasis in Microbial Systems

The relentless generation of RNS and ROS by the metabolic activation of this compound places an immense burden on the microbial cell's redox homeostasis systems. nih.gov Cellular redox homeostasis is the tightly regulated balance between oxidizing and reducing equivalents, which is crucial for the proper functioning of a vast array of cellular processes.

The sudden influx of reactive species rapidly depletes the cell's natural antioxidant defenses, such as glutathione (B108866) and antioxidant enzymes like superoxide dismutase and catalase. frontiersin.org This imbalance, termed oxidative stress, has catastrophic consequences for the microbial cell:

Lipid Peroxidation: ROS can attack the polyunsaturated fatty acids in the cell membrane, initiating a chain reaction of lipid peroxidation. This process compromises membrane integrity, leading to leakage of cellular contents and disruption of essential membrane-bound processes like electron transport.

Protein Damage: The amino acid residues of proteins are susceptible to oxidation by reactive species. This can lead to protein misfolding, aggregation, and inactivation of enzymes that are critical for metabolism and DNA repair. nih.gov

DNA Damage: Both RNS and ROS can directly damage DNA, causing single- and double-strand breaks, as well as modifications to the nucleotide bases. nih.gov This genetic damage can be lethal if the cell's repair mechanisms are overwhelmed.

The table below outlines the major cellular targets of the oxidative stress induced by the reactive species generated from this compound.

| Cellular Component | Type of Damage | Consequence |

| Cell Membrane | Lipid Peroxidation | Loss of integrity, impaired transport |

| Proteins | Oxidation, Carbonylation | Enzyme inactivation, misfolding |

| DNA | Strand breaks, base modification | Mutations, inhibition of replication |

In essence, this compound acts as a Trojan horse, utilizing the microbe's own enzymatic machinery to unleash a torrent of destructive reactive species, ultimately leading to a complete collapse of cellular redox homeostasis and cell death.

Advanced Research Applications and Future Perspectives for 8 Chloro 5 Nitroacridine 2,9 Diol

Utility as a Building Block in Complex Chemical Synthesis

The strategic placement of reactive functional groups on the acridine (B1665455) ring makes 8-Chloro-5-nitroacridine-2,9-diol a valuable precursor in the synthesis of more complex molecules. The chloro and nitro groups, in particular, serve as handles for introducing a variety of substituents, allowing for the fine-tuning of the molecule's properties.

Synthesis of Advanced Acridine-Based Materials

The acridine framework is a well-known intercalator of DNA, a property that has been exploited in the development of anticancer agents. nih.gov The synthesis of novel acridine derivatives from this compound allows for the systematic exploration of structure-activity relationships. For instance, the nitro group can be reduced to an amino group, which can then be further functionalized. Similarly, the chlorine atom can be displaced through nucleophilic substitution reactions, enabling the introduction of a wide array of chemical moieties. These modifications can influence the compound's DNA binding affinity, topoisomerase inhibition, and ultimately its cytotoxic efficacy.

A series of 9-acridinyl amino acid derivatives, synthesized through a two-step procedure, have demonstrated significant cytotoxicity against cancer cell lines. nih.gov Notably, some of these derivatives exhibited lower toxicity towards normal cells compared to the established chemotherapeutic agent amsacrine. nih.gov This highlights the potential of using this compound as a starting point for creating more selective and effective anticancer drugs.

Development of Fluorescent Probes and Dyes

Acridine derivatives are known for their fluorescent properties, making them suitable for use in the development of probes and dyes for biological imaging and sensing. The inherent fluorescence of the acridine core can be modulated by the introduction of different substituents. The synthesis of a library of derivatives from this compound can lead to the discovery of novel fluorescent probes with high specificity for particular biological targets, such as specific receptors or enzymes. nih.gov

For example, a versatile ligand platform based on a different core structure has been successfully used to design highly specific fluorescent probes for the cannabinoid type 2 receptor (CB₂R). nih.gov This approach, which involves the modular design of a collection of probes, could be adapted to the this compound scaffold to develop probes for other important biological targets.

Exploration of Novel Therapeutic Modalities (Preclinical Research Focus)

The unique chemical features of this compound and its derivatives make them promising candidates for addressing significant challenges in medicine, particularly in the fields of oncology and infectious diseases.

Strategies for Overcoming Drug Resistance in Cancer Cells

Drug resistance is a major obstacle in cancer therapy. Acridine-based compounds have been investigated for their potential to overcome this challenge. The ability of acridines to intercalate into DNA and inhibit topoisomerase II is a mechanism that can be effective against cancer cells that have developed resistance to other drugs. nih.gov

Research has shown that certain 9-acridinyl amino acid derivatives are particularly effective against lung cancer cell lines that are not responsive to amsacrine. nih.gov This suggests that derivatives of this compound could be developed to target specific resistance mechanisms in various cancer types. Furthermore, the use of advanced genome-editing tools like CRISPR/Cas9 can help identify the genes responsible for drug resistance, providing a rational basis for the design of new acridine-based therapies to overcome these resistance mechanisms. nih.gov

Development of Next-Generation Antimicrobial Agents

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. There is an urgent need for the development of new antimicrobial agents with novel mechanisms of action. Acridine derivatives have demonstrated antimicrobial activity against a range of pathogens.

Studies on flavonoid derivatives containing chlorine and nitro groups have shown that these substituents can significantly enhance their antimicrobial properties. researchgate.netmdpi.com For instance, 6-chloro-8-nitroflavone displayed potent inhibitory activity against pathogenic bacteria. mdpi.com This provides a strong rationale for exploring derivatives of this compound as potential antimicrobial agents. The presence of both a chloro and a nitro group in its structure is a promising feature. Research into new 8-nitrofluoroquinolone derivatives has also shown that the nitro group facilitates the introduction of various amine appendages, leading to compounds with interesting antibacterial activity, particularly against Gram-positive strains. nih.gov

Emerging Research Directions and Interdisciplinary Investigations

The potential applications of this compound extend beyond the traditional boundaries of medicinal chemistry. The unique photophysical properties of acridine derivatives open up possibilities for their use in materials science, for example, in the development of organic light-emitting diodes (OLEDs) or as photosensitizers in photodynamic therapy.

Interdisciplinary investigations combining synthetic chemistry, molecular biology, and computational modeling will be crucial for unlocking the full potential of this compound. For instance, molecular docking and dynamic simulation studies can provide insights into the binding interactions of this compound derivatives with their biological targets, guiding the design of more potent and selective molecules. nih.gov

The continued exploration of the chemical space around the this compound scaffold is likely to yield a new generation of advanced materials and therapeutic agents with significant scientific and clinical impact.

Integration with Nanotechnology for Targeted Delivery (Conceptual)

The targeted delivery of therapeutic agents to specific cells or tissues is a paramount goal in modern medicine, aiming to enhance efficacy while minimizing off-target effects. The unique structure of this compound, particularly its nature as a DNA intercalating agent, makes it a candidate for nano-carrier-mediated delivery systems. nih.govacs.org Conceptually, various nanotechnology platforms could be harnessed to transport this compound.

Potential Nanocarrier Systems:

Liposomes: These spherical vesicles, composed of a lipid bilayer, can encapsulate hydrophobic or hydrophilic compounds. This compound could be encapsulated within the aqueous core or embedded within the lipid bilayer, depending on its solubility characteristics. The surface of the liposomes can be functionalized with targeting ligands, such as antibodies or aptamers, to direct them to specific cell types, for instance, cancer cells overexpressing certain receptors. nih.gov

Polymeric Nanoparticles: Biodegradable polymers can be engineered to form nanoparticles that encapsulate the acridine derivative. The release of the compound can be controlled by the degradation rate of the polymer, allowing for sustained delivery. acs.org

DNA-Based Nanomaterials: Given that this compound is a DNA intercalator, DNA-based nanostructures present a novel and conceptually synergistic delivery vehicle. nih.govrsc.org These nanostructures can be designed to self-assemble into various shapes and can be loaded with the compound through intercalation. This approach could potentially protect the compound from degradation and facilitate its release at the target site. nih.gov

The conceptual framework for nanotechnology-based delivery of this compound is built upon the successes seen with other DNA intercalating agents. The primary advantage of such systems is the potential to alter the pharmacokinetic profile of the compound, leading to improved therapeutic outcomes.

| Nanocarrier Type | Potential Loading Mechanism | Conceptual Targeting Strategy |

| Liposomes | Encapsulation in aqueous core or lipid bilayer | Surface functionalization with antibodies or aptamers |

| Polymeric Nanoparticles | Encapsulation within the polymer matrix | Passive targeting via Enhanced Permeability and Retention (EPR) effect |

| DNA Nanostructures | Intercalation into the DNA helix | Aptamer-guided targeting to specific cell surface receptors |

High-Throughput Screening and Combinatorial Chemistry Approaches

The discovery of new drug candidates and the optimization of existing ones are often accelerated by high-throughput screening (HTS) and combinatorial chemistry. acs.orgnih.gov These methodologies are highly applicable to a scaffold like this compound.

High-Throughput Screening (HTS):

HTS allows for the rapid testing of thousands of compounds for a specific biological activity. eurofinsdiscovery.com In the context of this compound, HTS could be employed to:

Identify Novel Biological Targets: Screening this compound against a large panel of cellular assays could uncover previously unknown biological activities or molecular targets.

Optimize Activity: If a primary biological activity is known, such as anticancer or antimicrobial effects, HTS can be used to screen for derivatives of this compound with enhanced potency or selectivity. For instance, a screen of acridine derivatives identified novel inhibitors of GCN5, a histone acetyltransferase. nih.gov

Combinatorial Chemistry:

Combinatorial chemistry provides a systematic method to synthesize a large number of structurally related compounds, known as a library. wikipedia.org Starting with the this compound core, a combinatorial library could be generated by systematically modifying its functional groups. For example, the chloro, nitro, and diol groups offer sites for chemical modification.

| Core Scaffold | Potential Modification Sites | Example Building Blocks for a Combinatorial Library |

| This compound | - Chloro group (position 8) - Nitro group (position 5) - Diol groups (positions 2 and 9) | - Various amines to displace the chloro group - Reducing agents to convert the nitro group to an amino group, followed by acylation - Alkyl or aryl halides to etherify the hydroxyl groups |

The resulting library of novel acridine derivatives could then be subjected to HTS to identify compounds with improved biological profiles. This iterative process of synthesis and screening is a cornerstone of modern drug discovery and could be a powerful strategy to unlock the full therapeutic potential of the this compound scaffold. nih.gov For example, the synthesis and screening of a series of 9-anilinoacridines led to the discovery of dual inhibitors of Src and MEK kinases. nih.gov

Q & A

Q. What are the standard protocols for synthesizing 8-Chloro-5-nitroacridine-2,9-diol, and how do reaction conditions influence purity?

Methodological Answer: Synthesis typically involves multi-step functionalization of the acridine core. A common approach includes nitration and chlorination under controlled temperatures (e.g., 0–5°C for nitration to avoid over-oxidation). For example, analogous nitroacridine derivatives are synthesized via DCC-mediated esterification of protected intermediates in dry DMF, followed by deprotection . Purity is optimized using column chromatography (silica gel, gradient elution) and monitored via TLC. Reaction conditions such as solvent polarity (e.g., dichloromethane vs. DMF) and catalyst choice (e.g., p-toluenesulfonic acid) significantly impact yield and byproduct formation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Assigns proton environments (e.g., phenolic -OH at δ 10–12 ppm) and confirms substitution patterns. Nitro groups induce deshielding in adjacent carbons .

- HPLC-MS: Quantifies purity and detects trace impurities. Use C18 columns with acetonitrile/water (0.1% formic acid) for optimal resolution .

- FT-IR: Identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹, phenolic O-H at ~3300 cm⁻¹) .

- X-ray crystallography: Resolves molecular conformation and hydrogen-bonding networks, critical for structure-activity studies .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound under varying reaction conditions?

Methodological Answer: Yield optimization requires systematic parameter screening:

- Temperature: Lower temperatures (≤10°C) during nitration reduce side reactions like ring oxidation .

- Catalyst Loading: p-Toluenesulfonic acid (0.5–1.0 eq.) enhances regioselectivity in diol formation .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve nitro group incorporation but may require post-reaction neutralization to isolate the product .

Statistical tools like Design of Experiments (DoE) can model interactions between variables (e.g., time, temperature) to identify optimal conditions .

Q. What strategies are recommended for resolving contradictions in reported biological activity data for this compound across studies?

Methodological Answer: Discrepancies often arise from:

- Purity Variance: Impurities (e.g., unreacted nitro precursors) may skew bioassay results. Validate purity via HPLC (>95%) and compare with reference standards .

- Assay Conditions: Differences in cell lines (e.g., bacterial vs. mammalian) or solvent carriers (DMSO vs. ethanol) affect activity. Standardize protocols using guidelines like OECD 423 .

- Structural Analogues: Compare with structurally similar compounds (e.g., 5-Chloro-8-nitroquinoline) to isolate substituent-specific effects . Meta-analyses of published data can identify trends masked by experimental variability .

Q. How can computational modeling guide the design of derivatives of this compound for enhanced biological targeting?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to predict binding affinities for targets (e.g., DNA topoisomerases). The nitro group’s electron-withdrawing effect enhances intercalation potential .

- QSAR Modeling: Correlate substituent properties (e.g., Hammett σ values) with activity. Chlorine at position 8 may enhance lipophilicity, improving membrane permeability .

- MD Simulations: Assess stability of compound-DNA complexes under physiological conditions (e.g., solvation, pH 7.4) to prioritize derivatives .

Q. What experimental approaches are critical for analyzing the photostability and degradation pathways of this compound?

Methodological Answer:

- Accelerated Stability Testing: Expose the compound to UV light (254 nm) and analyze degradation products via LC-MS. Nitro groups are prone to photoreduction, forming amine derivatives .

- Kinetic Studies: Monitor degradation rates under varying pH (2–10) and temperature (25–60°C). Acidic conditions may hydrolyze the acridine ring .

- Radical Scavenger Assays: Add antioxidants (e.g., ascorbic acid) to determine if degradation is ROS-mediated .

Q. How can researchers validate the intercalation mechanism of this compound with DNA?

Methodological Answer:

- Ethidium Displacement Assay: Measure fluorescence quenching of ethidium bromide-DNA complexes upon compound addition. A Stern-Volmer plot quantifies binding constants .

- Circular Dichroism (CD): Detect changes in DNA’s helical structure (e.g., reduced B-form signal at 275 nm) upon intercalation .

- Atomic Force Microscopy (AFM): Visualize DNA condensation or unwinding at the nanoscale .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in the compound’s reported solubility across solvents?

Methodological Answer:

- Solvent Screening: Test solubility in DMSO, ethanol, and aqueous buffers (e.g., PBS) via nephelometry. Note that nitro groups reduce water solubility but enhance partitioning in DMSO .

- Co-solvent Systems: Use water-miscible solvents (e.g., PEG 400) to improve solubility for in vitro assays .

- Documentation: Report solvent purity grades (e.g., HPLC vs. technical grade) and temperatures during testing to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.